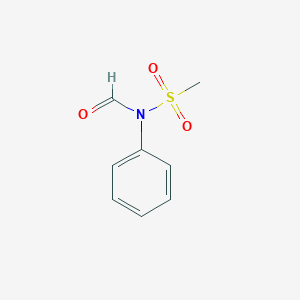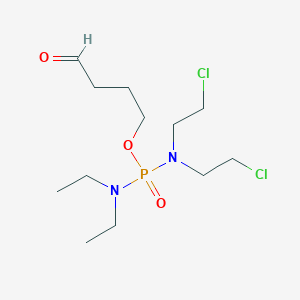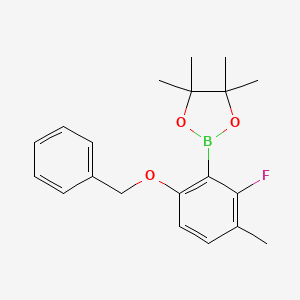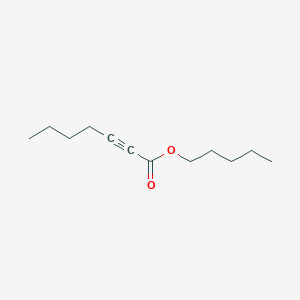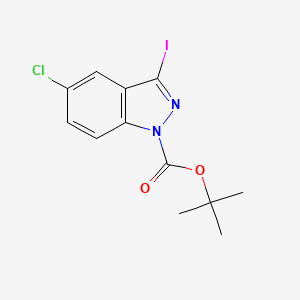
tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of tert-butyl, chloro, and iodo substituents on the indazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Introduction of Substituents: The chloro and iodo substituents are introduced via halogenation reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while iodination can be performed using iodine or iodinating agents like N-iodosuccinimide.
tert-Butyl Protection: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the chloro group with amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove halogens.
Coupling Reactions: The iodo group is particularly useful in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, allowing the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, often as a probe or inhibitor in enzymatic assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate can be compared with other indazole derivatives such as:
tert-Butyl 5-iodo-1H-indazole-1-carboxylate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
tert-Butyl 3-iodo-1H-indazole-1-carboxylate: The position of the iodo group is different, leading to variations in chemical behavior and applications.
tert-Butyl 5-chloro-1H-indazole-1-carboxylate: Lacks the iodo substituent, which may limit its use in cross-coupling reactions.
The uniqueness of this compound lies in its combination of substituents, providing a balance of reactivity and stability that is valuable in various synthetic and research applications.
Properties
Molecular Formula |
C12H12ClIN2O2 |
|---|---|
Molecular Weight |
378.59 g/mol |
IUPAC Name |
tert-butyl 5-chloro-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3 |
InChI Key |
MPPQCJHSYMXUPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



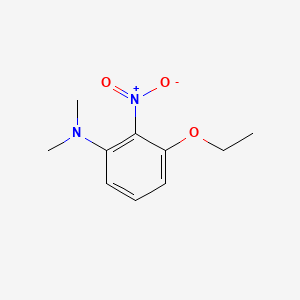


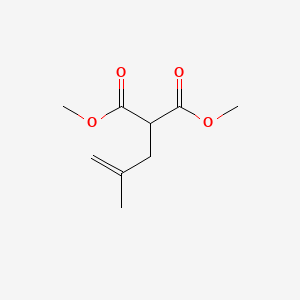

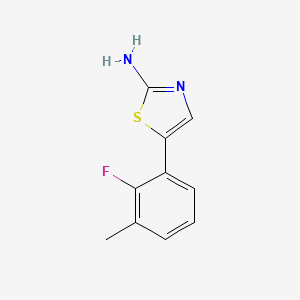
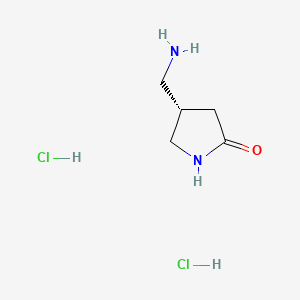
amino}benzoate](/img/structure/B14018028.png)
